

Leucrose: A Non-Cariogenic Sucrose Isomer for Oral Health

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Compound of Interest

Compound Name: *Leucrose*

Cat. No.: *B8805515*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Leucrose, a structural isomer of sucrose with an $\alpha(1 \rightarrow 5)$ glycosidic bond, presents a compelling profile as a non-cariogenic sugar substitute. Extensive research demonstrates its minimal metabolism by cariogenic bacteria, such as *Streptococcus mutans*, leading to negligible acid production and a significantly lower risk of dental caries compared to sucrose. This technical guide provides a comprehensive overview of the scientific evidence supporting the non-cariogenic properties of **leucrose**, including detailed summaries of key experimental findings, methodologies, and the underlying biochemical mechanisms. This document is intended to serve as a resource for researchers, scientists, and drug development professionals exploring novel strategies for caries prevention and the development of tooth-friendly food and pharmaceutical products.

Introduction to Leucrose

Leucrose [D-glucopyranosyl- $\alpha(1 \rightarrow 5)$ -D-fructopyranose] is a disaccharide naturally found in some fermented foods. It is produced enzymatically from sucrose through the action of dextranucrase from bacteria such as *Leuconostoc mesenteroides*. Structurally, it differs from sucrose in the linkage between the glucose and fructose units. This seemingly minor structural difference has profound implications for its metabolism by oral microflora, rendering it a promising non-cariogenic alternative to sucrose.

Non-Cariogenic Properties of Leucrose:

Quantitative Data

A seminal study by Ziesenitz et al. (1989) provides the core evidence for the non-cariogenic nature of **leucrose**. The key quantitative findings from this and other relevant studies are summarized below.

Table 1: Effect of Leucrose on Dental Plaque pH in Humans

Sweetener	Minimum Plaque pH	Reference
Leucrose	Did not drop below 5.7	[1]
Sucrose (10% solution)	Drops to approx. 4.3	[2]

This data is based on in vivo plaque pH telemetry studies.

Table 2: Cariogenicity of Leucrose in an Animal Model (Cara Rats)

Diet Group (30% Carbohydrate)	Mean Caries Score	Statistical Significance vs. Sucrose	Reference
Sucrose	Significantly higher	-	[1]
Leucrose	Not significantly different from starch	$p < 0.05$	[1]
Starch	Low	$p < 0.05$	[1]

Note: Specific mean caries scores and standard deviations were not available in the accessed abstract. The table reflects the reported statistical outcomes.

Table 3: Inhibition of Acid Production from Sucrose by Leucrose

Bacterial Strain	Inhibition by Leucrose	Type of Inhibition	Reference
Streptococcus mutans NCTC 10449	Competitive inhibitor of acid formation	Competitive	

Quantitative inhibition constants (K_i) are not specified in the available literature.

Mechanism of Action: How Leucrose Resists Cariogenic Metabolism

The non-cariogenic properties of **leucrose** are rooted in its resistance to metabolism by key cariogenic bacteria, primarily *Streptococcus mutans*.

Resistance to Bacterial Enzymes

S. mutans and other oral bacteria possess a sophisticated enzymatic machinery to metabolize sucrose, initiating the caries process. **Leucrose**, due to its $\alpha(1 \rightarrow 5)$ linkage, is a poor substrate for these enzymes.

- **Glucosyltransferases (GTFs):** These enzymes are crucial for the synthesis of extracellular polysaccharides (EPS), or glucans, from sucrose. Glucans are sticky polymers that form the structural matrix of dental plaque, enabling bacterial adhesion and creating a diffusion barrier that traps acids against the tooth surface. **Leucrose** is not a substrate for GTFs, thus it does not contribute to the formation of this cariogenic biofilm matrix.
- **Sucrase/Invertase:** While some oral bacteria may possess enzymes capable of slowly hydrolyzing **leucrose**, the rate is significantly lower than that for sucrose. This slow metabolism results in minimal production of fermentable monosaccharides (glucose and fructose).

Inhibition of Sucrose Metabolism

Leucrose not only is a poor substrate for cariogenic bacteria but also actively interferes with the metabolism of sucrose. As indicated in Table 3, **leucrose** acts as a competitive inhibitor of acid formation from sucrose by *S. mutans*. This means that **leucrose** competes with sucrose

for the active sites of key metabolic enzymes, thereby reducing the overall rate of acid production even when sucrose is present.

Sucrose vs. **Leucrose** Metabolism by *S. mutans*

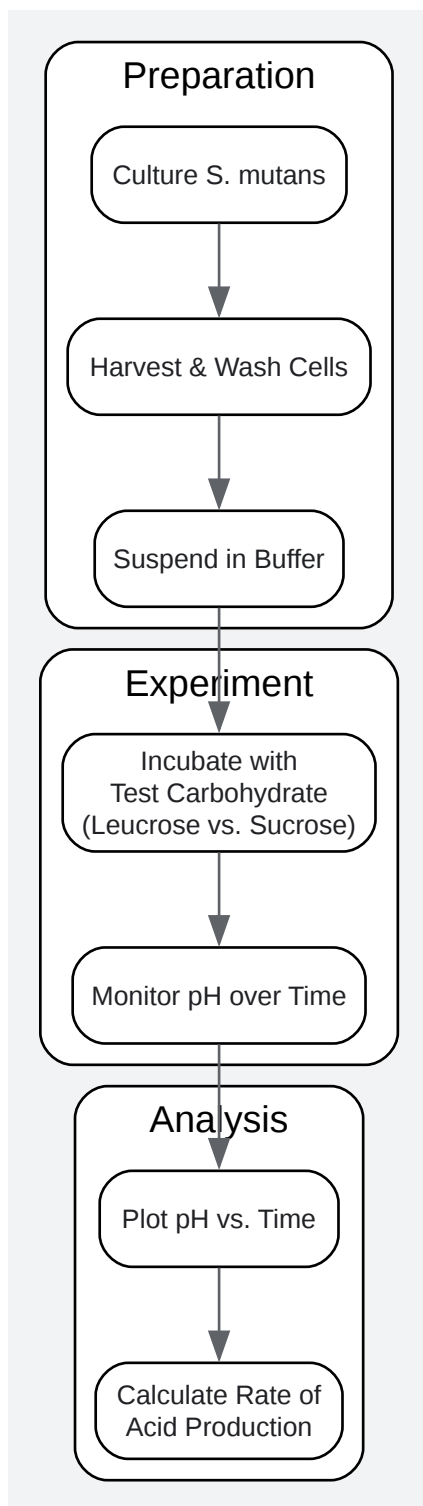
Experimental Protocols

The non-cariogenic properties of **leucrose** have been established through a combination of in vitro and in vivo studies. The following sections outline the general methodologies employed in this research.

In Vitro Acid Production Studies

These studies assess the ability of oral bacteria to produce acid from a given carbohydrate.

- **Bacterial Strains:** *Streptococcus mutans* (e.g., NCTC 10449), *Lactobacillus casei*, and other relevant oral bacteria are typically used.
- **Culture Conditions:** Bacteria are grown in a suitable broth medium. For the experiment, washed cell suspensions are prepared in a buffer solution.
- **Experimental Procedure:**
 - Bacterial suspensions are incubated with a standardized concentration of the test carbohydrate (e.g., **leucrose**, sucrose, glucose).
 - The pH of the suspension is monitored over time using a pH electrode.
 - Acid production is quantified by measuring the change in pH or by titrating the acid produced with a standardized base.
- **Inhibition Assays:** To assess competitive inhibition, varying concentrations of **leucrose** are added to incubations containing sucrose, and the rate of acid production is measured.



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Workflow for In Vitro Acid Production Assay

Animal Caries Models

Rodent models, typically rats, are used to assess the cariogenic potential of substances in a living organism.

- **Animal Model:** Specific pathogen-free rats (e.g., Cara rats) are often used.
- **Diet:** The animals are fed a cariogenic diet containing a high concentration (e.g., 30%) of the test carbohydrate (**leucrose**, sucrose, or a non-cariogenic control like starch).
- **Inoculation:** To ensure a cariogenic challenge, the animals may be inoculated with a culture of *S. mutans*.
- **Experimental Duration:** The experimental diet is provided for a period of several weeks.
- **Caries Scoring:** After the experimental period, the animals are euthanized, and their teeth are examined for carious lesions. The severity of caries is scored using a standardized method, such as the Keyes method, which assesses the extent of decay on different tooth surfaces.
- **Statistical Analysis:** Caries scores between the different diet groups are compared using appropriate statistical tests (e.g., ANOVA).

Human Plaque pH Telemetry

This in vivo method measures the real-time pH changes in dental plaque in human volunteers after consuming a test substance.

- **Subjects:** A small group of healthy human volunteers is recruited.
- **Apparatus:** Subjects are fitted with a removable dental appliance (e.g., a partial denture) that houses a miniature pH electrode. The electrode is positioned to be in contact with interdental plaque.
- **Protocol:**
 - Subjects refrain from oral hygiene for a period (e.g., 3-4 days) to allow plaque to accumulate on the electrode.
 - A baseline plaque pH is recorded.

- Subjects rinse their mouths with a solution of the test substance (e.g., 10% **leucrose** or 10% sucrose) for a specified duration.
- Plaque pH is continuously monitored for a set period (e.g., 30-60 minutes) after rinsing.
- Data Analysis: The pH curves (Stephan curves) are analyzed to determine the minimum pH reached, the duration for which the pH remains below the critical threshold for enamel demineralization (typically pH 5.7), and the total area under the curve below the critical pH. A product is generally considered "safe for teeth" if it does not cause the plaque pH to drop below 5.7.

Human Metabolism and Safety

Leucrose is metabolized by humans, but its digestion is slower than that of sucrose. In vitro studies with human jejunal mucosa have shown that the cleavage rate of **leucrose** is approximately 63% that of sucrose. This slower hydrolysis leads to lower and more sustained blood glucose and fructose profiles compared to an equivalent dose of sucrose. Insulin and C-peptide levels, however, have been reported to be unaltered. **Leucrose** has a caloric value of 2 kcal/g.

Regulatory Status

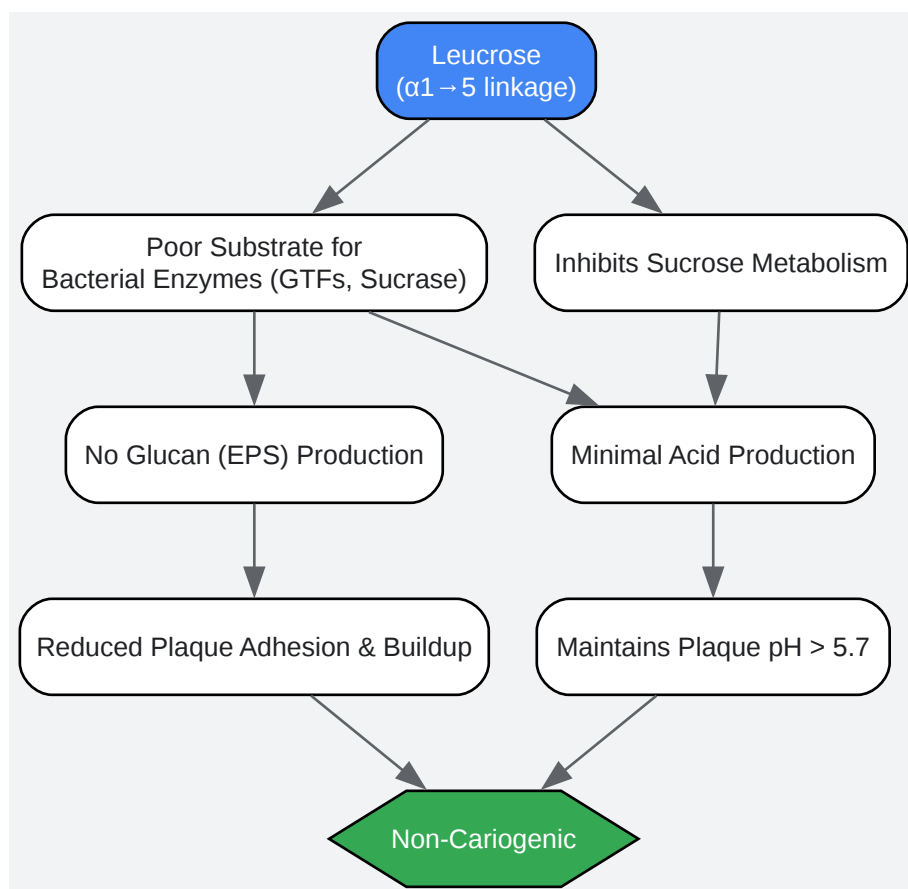
The regulatory status of **leucrose** as a food ingredient can vary by region. In the United States, a substance can be "Generally Recognized As Safe" (GRAS) for its intended use. A search of the publicly available FDA GRAS notice inventory did not reveal a specific notification for "**leucrose**." Similarly, a search of the European Food Safety Authority (EFSA) Novel Food catalogue did not yield a specific entry for "**leucrose**." Companies intending to market **leucrose** as a food ingredient should consult the relevant regulatory bodies to determine the appropriate regulatory pathway.

Conclusion and Future Directions

The available scientific evidence strongly supports the classification of **leucrose** as a non-cariogenic sugar substitute. Its resistance to metabolism by cariogenic bacteria, coupled with its ability to inhibit sucrose metabolism, makes it a promising ingredient for the development of tooth-friendly foods, beverages, and pharmaceutical formulations. For drug development

professionals, **leucrose** could be considered as a bulk sweetener in liquid formulations, lozenges, and chewable tablets, where reducing cariogenic potential is a key consideration.

Further research to elucidate the precise kinetic parameters of enzyme inhibition by **leucrose** and to conduct long-term clinical trials on caries incidence would further solidify its position as a valuable tool in the prevention of dental caries.



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Logical Framework of **Leucrose**'s Non-Cariogenicity

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